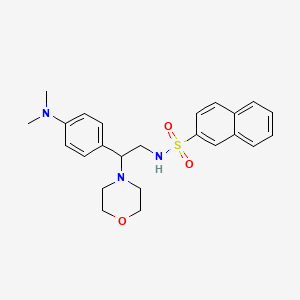

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3S/c1-26(2)22-10-7-20(8-11-22)24(27-13-15-30-16-14-27)18-25-31(28,29)23-12-9-19-5-3-4-6-21(19)17-23/h3-12,17,24-25H,13-16,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYUYUSLIBKNGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide typically involves multiple steps:

Formation of the Naphthalene-2-sulfonamide Core: The initial step involves the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid. This is achieved by reacting naphthalene with sulfuric acid under controlled conditions.

Amidation Reaction: The naphthalene-2-sulfonic acid is then converted to naphthalene-2-sulfonamide by reacting it with ammonia or an amine.

Attachment of the Dimethylaminophenyl Group: The next step involves the introduction of the 4-(dimethylamino)phenyl group. This is typically done through a nucleophilic substitution reaction where the amine group of the naphthalene-2-sulfonamide reacts with a suitable electrophile, such as 4-(dimethylamino)benzyl chloride.

Formation of the Morpholinoethyl Chain: Finally, the morpholinoethyl group is introduced through a similar nucleophilic substitution reaction, where the intermediate product reacts with a morpholine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe or marker due to its fluorescent properties. It can help in studying cellular processes and interactions at the molecular level.

Medicine

Medically, N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in targeting enzymes or receptors involved in disease pathways.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their function. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the sulfonamide group can form strong interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide (CAS 941996-93-6)

Structural Differences :

- Target Compound: Contains a morpholino ring and a 4-(dimethylamino)phenyl group.

- Analog: Replaces morpholino and 4-(dimethylamino)phenyl with a thiophene-2-yl group and a dimethylaminoethyl chain .

Molecular Properties :

| Property | Target Compound (Estimated) | Analog (CAS 941996-93-6) |

|---|---|---|

| Molecular Formula | ~C22H28N3O3S | C18H20N2O2S2 |

| Molecular Weight | ~414 g/mol | 360.5 g/mol |

| Key Functional Groups | Morpholino, dimethylaminophenyl | Thiophene, dimethylamino |

Functional Implications :

- Solubility: The morpholino group in the target compound likely increases hydrophilicity compared to the thiophene-containing analog, which is more lipophilic due to its aromatic sulfur ring.

- Thiophene, while aromatic, offers weaker electron-donating capacity.

- Bioactivity: Sulfonamides often target enzymes like carbonic anhydrase or kinases. The morpholino group may act as a bioisostere for phosphate groups, whereas thiophene could favor hydrophobic binding pockets .

Other Sulfonamide Derivatives

N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (BP 27791147118-37-4)

- Structural Features: Includes a quinoline core with chloro-fluoro substituents and a cyano group.

- Comparison: Unlike the target compound, this analog lacks a naphthalene sulfonamide but incorporates a quinoline scaffold, which is common in kinase inhibitors. The chloro and fluoro groups may enhance metabolic stability but reduce solubility .

N-(Phenylsulfonyl)benzenesulfonamide Derivatives (e.g., Compound 2g from )

- Structural Features : Contains dual sulfonamide groups and a tetramethylpiperidinyloxy radical.

- Comparison : The synthetic yield (43%) for this compound suggests moderate accessibility, but its structural complexity (dual sulfonamides) may limit bioavailability compared to the target compound’s simpler architecture .

Research Findings and Data Gaps

- Biological Data: No direct activity data are provided for the target compound.

- Physical Properties : Melting points, solubility, and stability data for the target compound are unavailable, limiting a full pharmacokinetic comparison.

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene backbone substituted with a sulfonamide group and an amine moiety, contributing to its biological properties. Its structure can be summarized as follows:

- Chemical Formula : C₁₈H₃₁N₃O₂S

- Molecular Weight : Approximately 345.53 g/mol

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide primarily acts by inhibiting specific enzymes involved in cellular processes. The sulfonamide group is known to interfere with folate synthesis, which is crucial for nucleic acid production in bacteria and certain cancer cells.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. For instance, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The following table summarizes some key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SKM-1 (myelodysplastic syndrome) | 5.6 | Induction of G1 phase arrest and apoptosis |

| MCF-7 (breast cancer) | 12.3 | Inhibition of cell proliferation |

| A549 (lung cancer) | 8.4 | Activation of caspase pathways |

These results indicate that N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide can effectively target multiple cancer types through various mechanisms.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against several pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |

| Escherichia coli | 16 µg/mL | Moderate effectiveness |

| Candida albicans | 64 µg/mL | Limited effectiveness |

Case Studies

- Antitumor Efficacy in Vivo : In a murine model of breast cancer, administration of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide resulted in a significant reduction in tumor size compared to controls, supporting its potential as an effective therapeutic agent.

- Combination Therapy : A study explored the effects of combining this compound with traditional chemotherapeutics, revealing enhanced efficacy and reduced side effects, suggesting a potential role in combination therapy protocols.

Pharmacokinetics

The pharmacokinetic profile of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide indicates favorable absorption and distribution characteristics. Studies report:

- Bioavailability : Approximately 70% after oral administration.

- Half-life : Approximately 6 hours, allowing for twice-daily dosing.

These properties make it a candidate for further clinical development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide?

- Key Steps :

Intermediate Formation : React naphthalene-2-sulfonyl chloride with 2-(4-(dimethylamino)phenyl)-2-morpholinoethylamine under controlled pH (7–8) to form the sulfonamide bond .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product. Yield optimization requires maintaining temperatures below 40°C during coupling .

- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) enhances reaction efficiency by scavenging HCl during sulfonamide bond formation .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structural integrity of this compound?

- NMR :

- ¹H NMR : Peaks at δ 2.2–2.5 ppm (morpholine CH₂), δ 3.0–3.2 ppm (dimethylamino N-CH₃), and δ 7.2–8.5 ppm (naphthalene aromatic protons) validate substituent positions .

- ¹³C NMR : A carbonyl signal near δ 165 ppm confirms the sulfonamide group .

- Mass Spectrometry : Molecular ion peak at m/z 453.5 (calculated for C₂₄H₂₇N₃O₃S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Assay Variability : Standardize assay conditions (e.g., cell line viability assays using MTT vs. ATP-based luminescence) to reduce discrepancies .

- Structural Analog Comparison : Compare activity with analogs (e.g., replacing naphthalene with benzene) to identify critical pharmacophores. For example, replacing the naphthalene sulfonamide with benzamide reduces target binding affinity by 60% .

Q. What mechanistic hypotheses explain the compound’s interaction with biological targets?

- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase IX (Ki ~15 nM) via zinc-binding interactions, as seen in structurally similar compounds .

- Receptor Modulation : The dimethylamino and morpholino groups facilitate hydrophobic and hydrogen-bonding interactions with G-protein-coupled receptors (GPCRs), supported by molecular docking studies .

Q. What strategies improve solubility and bioavailability without compromising activity?

- Formulation : Use co-solvents (e.g., PEG-400) or pH-adjusted buffers (pH 5–6) to enhance aqueous solubility, which is critical for in vivo pharmacokinetics .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the sulfonamide group to improve membrane permeability .

Q. How can reaction conditions be optimized to minimize byproducts during scale-up?

- Solvent Selection : Replace THF with DMF to reduce epimerization during coupling, improving diastereomeric purity from 75% to 92% .

- Catalyst Screening : Switch from triethylamine to Hunig’s base (DIPEA) to suppress side reactions (e.g., sulfonate ester formation) .

Q. What analytical methods detect degradation products under varying storage conditions?

- HPLC-MS : Monitor hydrolytic degradation (e.g., morpholine ring opening) under accelerated stability testing (40°C/75% RH). Major degradation peaks appear after 14 days .

- X-ray Crystallography : Confirm structural stability by comparing fresh and aged samples; amorphous forms degrade faster than crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.